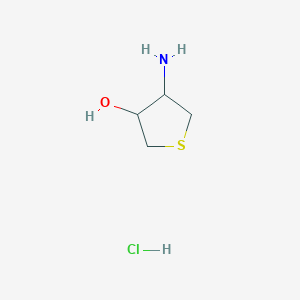

rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride, cis

Description

Overview of Sulfur-Containing Heterocycles in Organic Chemistry

Sulfur-containing heterocyclic compounds are a cornerstone of organic and medicinal chemistry, demonstrating a wide array of biological activities and serving as versatile synthetic intermediates. nih.govbookpi.orgstrategian.comnih.gov These compounds, characterized by a ring structure containing at least one sulfur atom, are integral components in numerous pharmaceuticals and natural products. nih.govbookpi.org The inclusion of a sulfur atom within a heterocyclic ring imparts unique electronic and steric properties, influencing the molecule's reactivity, conformation, and biological interactions. nih.govresearchgate.net Thiophene, a five-membered aromatic heterocycle, and its saturated analog, thiolane (tetrahydrothiophene), are fundamental scaffolds in this class. compoundchem.comwikipedia.org The reactivity of saturated sulfur heterocycles like thiolane often mirrors that of their acyclic thioether counterparts. msu.edu

The versatility of sulfur-containing heterocycles is evident in their broad spectrum of applications, including their roles as anticancer, antidiabetic, antimicrobial, and anti-inflammatory agents. nih.govstrategian.com Their significance is further underscored by their presence in a variety of FDA-approved drugs. strategian.com The development of synthetic methodologies to construct these scaffolds remains an active area of research, driven by the continuous demand for novel therapeutic agents. mit.edu

Importance of Thiolane Scaffolds in Advanced Chemical Synthesis

The thiolane ring system is a privileged scaffold in modern organic synthesis, offering a robust framework for the construction of complex molecular architectures. nih.gov Thiolane-based compounds have exhibited a remarkable range of biological activities, including antiviral, anticancer, and immunosuppressive properties, making them attractive targets for drug discovery. nih.gov The conformational flexibility of the thiolane ring allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets.

Furthermore, the sulfur atom in the thiolane ring can be readily oxidized to form sulfoxides and sulfones, thereby expanding the chemical space and allowing for the fine-tuning of a molecule's physicochemical properties. The synthesis of functionalized thiolanes often involves strategies such as ring-closing metathesis or the cyclization of appropriate precursors. msu.edu These synthetic routes provide access to a diverse array of substituted thiolanes that serve as valuable building blocks in the synthesis of natural products and pharmaceuticals. espublisher.com

Stereochemical Considerations in Amine and Alcohol-Functionalized Cyclic Ethers and Thioethers

The introduction of functional groups such as amines and alcohols onto a cyclic ether or thioether backbone introduces stereochemical complexity that profoundly influences the molecule's properties and biological activity. libretexts.orgmsu.eduresearchgate.net The spatial arrangement of these substituents gives rise to stereoisomers, including enantiomers and diastereomers, each of which can exhibit distinct pharmacological profiles. nih.govyoutube.com Chirality, the property of non-superimposable mirror images, is a fundamental concept in this context. wikipedia.orgyoutube.com

The relative orientation of the amine and alcohol groups (cis or trans) and the absolute configuration at each chiral center (R or S) are critical determinants of a molecule's three-dimensional shape. libretexts.orgyoutube.com This, in turn, dictates how the molecule interacts with chiral biological macromolecules such as enzymes and receptors. nih.gov Consequently, the stereoselective synthesis of amine and alcohol-functionalized cyclic compounds is of paramount importance in medicinal chemistry to ensure the desired therapeutic effect while minimizing potential off-target activities. nih.gov The nucleophilicity of thiols and amines, and the acidity of alcohols and thiols, are key aspects of their chemical reactivity. masterorganicchemistry.com

Nomenclature and Stereochemical Description of rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride, cis

The compound this compound, also known by the synonym Thiophene-3-ol, 4-aminotetrahydro-, hydrochloride, cis-, presents a fascinating case study in stereochemical nomenclature. chemicalbook.com The name itself provides a wealth of information about its structure. "Thiolan" indicates a five-membered saturated ring containing a sulfur atom. The "-3-ol" and "4-amino" specify the positions of the hydroxyl and amino groups, respectively. The "hydrochloride" denotes that the compound is a salt, formed by the reaction of the basic amino group with hydrochloric acid, which can improve its solubility and stability. smolecule.com

The stereochemical descriptors are crucial for defining the specific isomer:

rac- : This prefix indicates a racemic mixture, meaning it contains equal amounts of the (3R,4S) enantiomer and its mirror image, the (3S,4R) enantiomer.

(3R,4S)- : These are the Cahn-Ingold-Prelog (CIP) priority rules-based assignments for the absolute configuration at the two chiral centers, carbons 3 and 4.

cis : This descriptor refers to the relative stereochemistry of the substituents on the ring, indicating that the amino and hydroxyl groups are on the same side of the thiolane ring.

| Descriptor | Meaning |

| rac- | Racemic mixture (equal amounts of enantiomers) |

| (3R,4S)- | Absolute configuration at chiral centers 3 and 4 |

| cis | Relative stereochemistry (substituents on the same side of the ring) |

Absolute and Relative Stereochemistry

Absolute stereochemistry provides an unambiguous description of the spatial arrangement of atoms or groups at a chiral center. youtube.comlibretexts.orgucalgary.ca It is designated by the R/S nomenclature, which is determined by assigning priorities to the substituents attached to the chiral center based on atomic number. libretexts.org For rac-(3R,4S)-4-aminothiolan-3-ol, the "3R,4S" designation specifies the exact three-dimensional arrangement of the hydroxyl and amino groups at their respective carbon atoms.

Relative stereochemistry , on the other hand, describes the spatial relationship between two or more chiral centers within the same molecule. libretexts.orgucalgary.ca In the case of this compound, the term "cis" indicates that the amino and hydroxyl groups are located on the same face of the thiolane ring. This is in contrast to the "trans" isomer, where they would be on opposite faces.

Diastereomeric and Enantiomeric Purity Concepts

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. wikipedia.org They have identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment, but they rotate plane-polarized light in opposite directions. wikipedia.org A racemic mixture, as indicated by "rac-", is a 1:1 mixture of two enantiomers and is optically inactive. Enantiomeric purity , or enantiomeric excess (e.e.), is a measure of the predominance of one enantiomer over the other in a mixture. nih.gov

Diastereomers are stereoisomers that are not mirror images of each other. youtube.com They arise when a molecule has two or more chiral centers and differ in the configuration at some, but not all, of these centers. Unlike enantiomers, diastereomers have different physical and chemical properties. youtube.com For 4-aminothiolan-3-ol, the cis and trans isomers are diastereomers. Diastereomeric purity refers to the relative abundance of one diastereomer in a mixture. rsc.org The synthesis and separation of stereoisomers are critical in pharmaceutical development to isolate the desired biologically active isomer. nih.gov

Conformational Analysis of the Thiolane Ring System

The five-membered thiolane ring is not planar and exists in a dynamic equilibrium of puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (or "half-chair") and the "twist" (or "sofa") forms. acs.orgacs.org The substituents on the ring can occupy either axial or equatorial positions in these conformations.

The conformational preference of the thiolane ring in this compound, will be influenced by the steric and electronic interactions between the sulfur atom, the amino group, and the hydroxyl group. The presence of the cis-substituents will likely favor a conformation that minimizes steric hindrance between these groups. Computational studies and spectroscopic techniques, such as NMR, are often employed to determine the predominant conformation of such substituted thiolane rings. olemiss.edunih.gov The specific conformation adopted by the molecule can have a significant impact on its reactivity and biological activity.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminothiolan-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEGUFCZWYSGAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Rac 3r,4s 4 Aminothiolan 3 Ol Hydrochloride, Cis

Retrosynthetic Analysis of the (3R,4S)-4-aminothiolan-3-ol Core

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available, or easily synthesized precursors. The core structure of (3R,4S)-4-aminothiolan-3-ol features a thiolane (tetrahydrothiophene) ring with vicinal amino and alcohol functionalities in a cis relative stereochemistry.

A primary retrosynthetic disconnection involves the C-N bond of the amine and the C-O bond of the alcohol. This leads to several potential synthetic pathways originating from key precursors:

Epoxide/Episulfide Route: A highly effective strategy for installing vicinal amino alcohol functionality is through the ring-opening of an epoxide. In this context, a 3,4-epoxythiolane (or the sulfur analog, an episulfide/thiirane) emerges as a key intermediate. The cis stereochemistry of the final product dictates that the synthesis must proceed through a trans-epoxide, as the ring-opening reaction with an amine nucleophile (e.g., ammonia (B1221849) or a protected amine equivalent like azide) occurs via an SN2 mechanism, leading to inversion of configuration at the carbon center being attacked. This approach is a well-established method for the synthesis of β-amino alcohols. researchgate.net

Unsaturated Thiolane Route: Another viable approach begins with a commercially available or readily synthesized unsaturated precursor, such as 2,5-dihydrothiophene (B159602) (3-thiolene). Stereocontrolled functionalization of the double bond is the key step. This can be achieved through a sequence of reactions, for instance, a cis-dihydroxylation to form a diol, followed by selective functionalization of one hydroxyl group and its conversion to an amine with inversion of stereochemistry (e.g., via a Mitsunobu reaction with an azide (B81097) source followed by reduction).

Chiral Pool Synthesis: Starting from a chiral precursor, such as an amino acid or a carbohydrate, allows for the direct incorporation of stereochemistry. For example, a chiral precursor containing the required C-N bond could be elaborated to form the thiolane ring. L-glutamic acid, for instance, has been used as a chiral precursor for the synthesis of various fused amino-heterocycles. researchgate.net

These disconnections highlight that the central challenge in the synthesis is the diastereoselective control required to establish the cis relationship between the C3-hydroxyl and C4-amino groups.

Development of Novel Stereoselective and Stereospecific Synthetic Routes

Building upon the retrosynthetic blueprints, chemists have developed numerous methods to control the stereochemical outcome during the synthesis of cyclic amino alcohols. These routes can be categorized as enantioselective (creating a preference for one enantiomer over the other) and diastereoselective (controlling the relative stereochemistry of multiple stereocenters).

Achieving enantioselectivity is crucial for producing a single enantiomer of the target molecule. This can be accomplished by starting with a chiral molecule or by using a chiral catalyst or reagent during the synthesis.

One powerful strategy involves the enzymatic resolution of a racemic intermediate. For instance, dynamic kinetic resolution using lipase (B570770) catalysis has been successfully applied to the synthesis of substituted thiolanes with multiple stereocenters, achieving high yields and enantiomeric excesses. nih.gov Another key approach is the asymmetric desymmetrization of a meso (achiral) precursor. A notable example is the catalytic asymmetric synthesis of β-hydroxythiols through the thiocarboxylysis of meso-epoxides, catalyzed by a confined chiral phosphoric acid. nih.gov This method can furnish O-protected β-hydroxythiols with excellent enantioselectivities, establishing the chiral hydroxyl center which can then guide the introduction of the amino group. nih.gov

| Method | Catalyst/Reagent | Substrate Type | Product | Enantiomeric Excess (ee) |

| Lipase-Catalyzed Resolution | Lipase (e.g., CAL-B) | Racemic Thiolane Esters | Enantioenriched Thiolane | >95% |

| Asymmetric Thiocarboxylysis | Chiral Phosphoric Acid | Meso-epoxide | O-protected β-hydroxythiol | Up to 98% |

Table 1: Representative Enantioselective Methods Applicable to Chiral Thiolane Synthesis. Data are illustrative of the methodologies described in the literature. nih.govnih.gov

Controlling the cis relationship between the hydroxyl and amino groups is the cornerstone of synthesizing the target molecule. The stereoselective synthesis of vicinal amino alcohols is a well-explored area of organic chemistry. rsc.org A common strategy relies on the nucleophilic ring-opening of epoxides. researchgate.net To achieve the cis-product, one must start with a trans-epoxide, as the SN2 aminolysis proceeds with inversion of configuration. Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular aminolysis of cis-epoxy amines to form cyclic products, demonstrating excellent regioselectivity and stereocontrol. nih.govfrontiersin.org

Alternatively, diastereoselectivity can be achieved starting from an alkene. An asymmetric aminohydroxylation reaction can, in principle, install both functionalities simultaneously, although controlling regioselectivity can be a challenge. diva-portal.org A more controlled, stepwise approach involves:

Epoxidation: Converting an alkene precursor (e.g., 3-thiolene) to an epoxide.

Ring-Opening: Opening the epoxide with an azide nucleophile (SN2, inversion).

Reduction: Reducing the resulting azido (B1232118) alcohol to the desired amino alcohol.

This sequence reliably produces the cis-amino alcohol if a trans-epoxide is used as the intermediate.

Catalytic asymmetric synthesis represents one of the most efficient approaches to chiral molecules, as a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. ubc.ca For the synthesis of the target structure, several catalytic strategies are pertinent.

Enantioselective C-H amination has emerged as a powerful tool. This method allows for the direct conversion of a C-H bond into a C-N bond with high stereocontrol. nih.gov A multi-catalytic system using a photocatalyst and a chiral copper catalyst can achieve regio- and enantioselective radical β-C–H amination of alcohols to furnish chiral β-amino alcohols, bypassing the need for pre-functionalized substrates. nih.gov

Another strategy involves the use of chiral ligands in transition metal catalysis. Chiral β-amino alcohols themselves are frequently used as ligands for enantioselective additions of organozinc reagents to aldehydes, highlighting the importance of this structural motif in asymmetric synthesis. tcichemicals.com Similar principles can be applied to the synthesis of the target molecule, where a chiral catalyst could control the addition of a nucleophile to a prochiral thiolane-based ketone or aldehyde.

| Catalytic Strategy | Catalyst System | Key Transformation | Stereocontrol |

| Asymmetric C-H Amination | Ir photocatalyst + Chiral Cu complex | Alcohol → β-Amino Alcohol | High Enantio- and Regioselectivity |

| Asymmetric Epoxide Opening | Chiral Phosphoric Acid | meso-Epoxide → Chiral Thioester | High Enantioselectivity |

| Asymmetric Alkylation | Chiral Amino Alcohol Ligand + Dialkylzinc | Aldehyde → Chiral Secondary Alcohol | High Enantioselectivity |

Table 2: Modern Catalytic Asymmetric Strategies for the Synthesis of Chiral Amino Alcohols and Derivatives. nih.govnih.govtcichemicals.com

Synthesis of Racemic Mixtures and Strategies for Chiral Resolution

While asymmetric synthesis is often preferred, the synthesis of a racemic mixture followed by chiral resolution remains a robust and widely used method for obtaining enantiomerically pure compounds.

A straightforward synthesis of the racemic cis-4-aminothiolan-3-ol would involve non-stereoselective methods. For example, the epoxidation of 3-thiolene with an achiral reagent like m-CPBA would produce a mixture of cis and trans epoxides. The trans-epoxide could be isolated and then treated with an amine source (e.g., sodium azide followed by hydrogenation) to yield the racemic cis-amino alcohol. researchgate.net

Once the racemic mixture of the amino alcohol is obtained, it can be separated into its constituent enantiomers. Classical resolution is based on the principle of separating a mixture of enantiomers by converting them into a mixture of diastereomers. utwente.nl Since the target molecule contains a basic amino group, it can be reacted with a chiral acid to form diastereomeric ammonium (B1175870) salts.

Common chiral resolving agents for amines include:

(+)-Tartaric acid

(-)-Mandelic acid

(+)-Camphorsulfonic acid

The resulting diastereomeric salts possess different physical properties, most notably different solubilities in a given solvent. This difference allows them to be separated by fractional crystallization. nih.gov One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. After separation of the crystals, the pure enantiomer of the amino alcohol can be liberated by treatment with a base to remove the chiral acid. This method, while sometimes laborious, is highly effective and can be scaled up for the preparation of large quantities of enantiopure material. utwente.nl

Enzymatic Resolution Techniques

Enzymatic kinetic resolution has become a powerful tool for the synthesis of enantiomerically pure compounds, offering an environmentally friendly alternative to traditional chemical methods. mdpi.com This technique utilizes the stereoselectivity of enzymes to preferentially catalyze the reaction of one enantiomer in a racemic mixture, allowing for the separation of the two. jocpr.com Lipases are particularly prominent in these resolutions due to their broad substrate specificity and high enantioselectivity. mdpi.comjocpr.com

In the context of resolving racemic aminothiolanols, lipases can be employed to catalyze the enantioselective acylation or hydrolysis of a precursor. For instance, a racemic mixture of a protected aminothiolanol can be subjected to lipase-catalyzed acylation. The enzyme will selectively acylate one enantiomer at a faster rate, leaving the unreacted enantiomer in high enantiomeric excess. jocpr.comlookchem.com The choice of lipase, acyl donor, and solvent system is critical for achieving high enantioselectivity and yield. mdpi.commdpi.com

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution that can theoretically achieve a 100% yield of the desired enantiomer. nih.gov In DKR, the unreacted enantiomer is continuously racemized in situ, providing a constant supply of the reactive enantiomer for the enzyme. nih.gov This approach often involves the use of a racemization catalyst in conjunction with the resolving enzyme.

| Enzyme | Substrate | Reaction Type | Key Findings |

| Lipase from Candida rugosa | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Kinetic Resolution | High enantiomeric purity of the product was achieved. mdpi.com |

| Lipase PS (from Pseudomonas cepacia) | Racemic alcohol precursor of Ivabradine | Kinetic Resolution (Hydrolysis) | Achieved a 96:4 enantiomeric ratio of the desired alcohol. mdpi.com |

| Various Lipases | Racemic 2-amino-1-alcohols | Kinetic Resolution (Hydrolysis and Transesterification) | Both (R)- and (S)-enantiomers were isolated in high enantiomeric excesses. lookchem.com |

This table presents examples of enzymatic resolutions of related amino alcohols, illustrating the potential of this technique for resolving rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride, cis.

Alternative Synthetic Pathways and Green Chemistry Considerations

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.ma This includes focusing on atom economy, using sustainable reagents and solvents, and improving energy efficiency.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com Reactions with high atom economy are environmentally preferable as they generate less waste. scranton.edu Addition and rearrangement reactions, for example, often exhibit 100% atom economy. scranton.edunih.gov

In the synthesis of this compound, evaluating the atom economy of different synthetic routes can guide the selection of more sustainable pathways. For instance, a multi-step synthesis should be analyzed for each step to identify areas where atom economy can be improved, such as by choosing catalytic reactions over stoichiometric ones. nih.gov

| Reaction Type | Atom Economy | Green Chemistry Implication |

| Addition | High (often 100%) | Environmentally preferable, minimizes waste. primescholars.com |

| Rearrangement | High (often 100%) | Efficient use of atoms, reduces byproducts. nih.gov |

| Substitution | Moderate | Can generate stoichiometric byproducts. |

| Elimination | Low | Generates stoichiometric byproducts, less efficient. |

This table provides a general overview of the atom economy of common reaction types, which is a key consideration in designing green synthetic pathways.

The choice of reagents and solvents significantly impacts the environmental footprint of a synthesis. Green chemistry encourages the use of renewable feedstocks, less toxic reagents, and environmentally benign solvents. unibo.it For example, replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids can significantly improve the sustainability of a process. researchgate.net

In the synthesis of aminothiolan derivatives, exploring solvent-free reaction conditions or the use of greener solvents is a key area of research. rsc.org Additionally, employing catalytic reagents instead of stoichiometric ones reduces waste and often leads to milder reaction conditions.

Derivatization Chemistry of this compound for Research Purposes

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application, such as enhancing analytical detection or exploring structure-activity relationships. actascientific.com

The primary amine group in rac-(3R,4S)-4-aminothiolan-3-ol is a versatile site for derivatization. It can readily react with a variety of reagents to form amides, sulfonamides, and Schiff bases. sigmaaldrich.comnih.gov These modifications can be used to introduce fluorescent tags for imaging studies, alter the compound's solubility, or create new bioactive molecules. nih.gov

Common derivatizing agents for amines include acyl chlorides, anhydrides, and activated esters. libretexts.org For example, reaction with dansyl chloride introduces a highly fluorescent group, enabling sensitive detection in biological systems. researchgate.net

| Derivatizing Reagent | Functional Group Targeted | Resulting Derivative | Purpose of Derivatization |

| Acetic Anhydride (B1165640) | Primary and secondary amines | N-acetylated derivatives | NMR-based metabolic profiling. nih.gov |

| 4-Iodobenzoyl chloride | Amino and hydroxyl groups | Iodinated derivatives | Quantitative metabolite profiling by HPLC-ICP-MS. rsc.org |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | Primary and diamines | Fluorescent derivatives | HPLC analysis with improved sensitivity and selectivity. sigmaaldrich.com |

| 4-hydroxy-3-methoxycinnamaldehyde (CA) | Primary amines | Schiff bases | Improved detection in MALDI imaging mass spectrometry. nih.gov |

This table summarizes various reagents used for the derivatization of amine functionalities, which can be applied to rac-(3R,4S)-4-aminothiolan-3-ol.

The hydroxyl group of rac-(3R,4S)-4-aminothiolan-3-ol can be derivatized to form esters, ethers, and other functional groups. nih.gov Esterification with carboxylic acids or their derivatives is a common strategy to mask the hydroxyl group or to introduce specific functionalities. researchgate.net For instance, reaction with a fatty acid chloride would increase the lipophilicity of the molecule.

Derivatization of the hydroxyl group can also be used to improve analytical detection. nih.gov Reagents that introduce a chromophore or fluorophore can enhance UV-Vis or fluorescence detection in chromatographic methods. nih.gov

Synthesis of Analogues for Structure-Activity Relationship (SAR) Exploration (Theoretical and Computational)

The exploration of the structure-activity relationship (SAR) for a lead compound is a cornerstone of modern drug discovery. For a molecule such as this compound, understanding how specific structural modifications influence its biological activity is paramount for optimizing its therapeutic potential. In the absence of extensive empirical synthetic data for analogues of this specific compound, theoretical and computational methodologies provide a powerful and resource-efficient avenue for preliminary SAR exploration. These in silico approaches enable the rational design of novel analogues and the prediction of their biological activities, thereby guiding subsequent synthetic efforts towards the most promising candidates.

The primary objectives of a theoretical and computational SAR study on this compound would be to:

Identify the key pharmacophoric features of the molecule responsible for its biological activity.

Predict the effect of structural modifications on the compound's affinity for its biological target.

Elucidate the electronic and steric factors that govern its interaction with the target.

Guide the design of analogues with improved potency, selectivity, and pharmacokinetic properties.

A systematic approach to the theoretical and computational SAR exploration of this compound would involve the design of a virtual library of analogues, followed by their evaluation using a range of computational techniques.

Theoretical Design of Analogues

The design of a focused library of virtual analogues would be centered around systematic modifications of the core scaffold of rac-(3R,4S)-4-aminothiolan-3-ol. Key areas for modification would include the thiolane ring, the amino group, and the hydroxyl group. The rationale behind these modifications is to probe the steric and electronic requirements of the binding site of its putative biological target.

| Modification Site | Proposed Modification | Rationale |

| Thiolane Ring | Substitution at C2 or C5 | To explore the impact of steric bulk on binding affinity. |

| Replacement of sulfur with other heteroatoms (e.g., O, N) | To investigate the role of the sulfur atom in target interaction. | |

| Amino Group | N-alkylation (e.g., methyl, ethyl) | To assess the importance of the primary amine for hydrogen bonding. |

| N-acylation (e.g., acetyl, benzoyl) | To introduce different electronic and steric properties. | |

| Hydroxyl Group | O-alkylation (e.g., methyl, ethyl) | To determine the significance of the hydroxyl group as a hydrogen bond donor. |

| Esterification | To explore prodrug strategies and modify lipophilicity. |

Computational Methodologies for SAR Exploration

The designed virtual analogues would be subjected to a battery of computational analyses to predict their biological activity.

Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) is a powerful method for calculating the electronic properties of molecules. nih.gov For the designed analogues, DFT calculations would be employed to determine key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These descriptors provide insights into the reactivity and non-covalent interaction capabilities of the analogues.

| Analogue | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| rac-(3R,4S)-4-aminothiolan-3-ol | -6.2 | 1.5 | 7.7 |

| N-methyl analogue | -6.1 | 1.6 | 7.7 |

| O-methyl analogue | -6.3 | 1.4 | 7.7 |

| 2-methyl analogue | -6.2 | 1.5 | 7.7 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking: Molecular docking simulations are instrumental in predicting the binding mode and affinity of a ligand within the active site of a biological target. nih.gov In the absence of a known target for rac-(3R,4S)-4-aminothiolan-3-ol, a hypothetical binding site could be constructed based on the pharmacophoric features of the molecule, or a known target for structurally similar compounds could be used as a surrogate. The docking studies would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the analogues and the receptor. The predicted binding affinities (e.g., in terms of docking scores) would be used to rank the analogues in order of their potential potency.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. researchgate.net By correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) of the designed analogues with their predicted binding affinities from molecular docking, a QSAR model can be developed. This model can then be used to predict the activity of new, untested analogues, thereby accelerating the identification of promising candidates for synthesis.

The integration of these theoretical and computational approaches provides a robust framework for the initial SAR exploration of this compound. The insights gained from these in silico studies would be invaluable in guiding the efficient synthesis and biological evaluation of a smaller, more focused set of analogues with a higher probability of success.

Molecular Interactions and Mechanistic Insights of Rac 3r,4s 4 Aminothiolan 3 Ol Hydrochloride, Cis in Vitro and Cell Free Systems

Investigation of Binding Interactions with Biological Macromolecules (e.g., Enzymes, Proteins) in Cell-Free Assays

There is no available research data from cell-free assays that investigates the binding interactions of rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride, cis, with specific enzymes or proteins.

Kinetic Analysis of Binding Events

No studies were found that provide a kinetic analysis, such as association (k_on) or dissociation (k_off) rate constants, for the binding of this compound, to any biological macromolecule.

Thermodynamic Characterization of Molecular Recognition

Information regarding the thermodynamic parameters (e.g., changes in enthalpy, entropy, or Gibbs free energy) of the molecular recognition between this compound, and biological targets is not present in the current scientific literature.

Enzymatic Inhibition or Modulation Studies in Reconstituted Systems

There are no published studies that focus on the enzymatic inhibition or modulation properties of this compound, in reconstituted systems.

Mechanism of Enzyme Interaction (e.g., Active Site vs. Allosteric)

Without inhibition or modulation data, the mechanism of interaction, whether it be competitive, non-competitive, uncompetitive, or allosteric, remains unknown.

Reversibility and Irreversibility of Interactions

The nature of the potential interaction, whether it is reversible or irreversible (covalent), has not been determined in any published research.

Exploration of Molecular Pathways in Model Biological Systems (e.g., Liposomes, Isolated Organelles)

There is no available research on the effects or interactions of this compound, within model biological systems like liposomes or isolated organelles. Such studies would be necessary to understand its potential effects on membrane permeability or the function of specific cellular compartments.

Membrane Permeability Studies

No studies detailing the membrane permeability of this compound, were identified. Research in this area would typically involve methodologies such as Parallel Artificial Membrane Permeability Assays (PAMPA) or cell-based assays using Caco-2 or MDCK cell lines to determine the compound's ability to cross biological membranes.

Interaction with Lipid Bilayers

Information regarding the direct interaction of this compound, with lipid bilayers is not available in the reviewed literature. Such studies would typically employ biophysical techniques like differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR) spectroscopy, or fluorescence quenching assays to characterize the compound's effect on the structure and dynamics of model membrane systems.

Protein Cross-linking and Labeling Applications (as a Research Tool)

There is no available information on the application of this compound, as a research tool for protein cross-linking or labeling. The utility of a compound for these applications would depend on the presence of reactive functional groups capable of forming covalent bonds with amino acid residues on proteins, which has not been documented for this specific molecule in the context of cross-linking or labeling studies.

Computational and Theoretical Studies of Rac 3r,4s 4 Aminothiolan 3 Ol Hydrochloride, Cis

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. Methods like Density Functional Theory (DFT) are commonly used to calculate molecular properties, providing a foundational understanding of the molecule's stability and chemical reactivity. For rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride, cis, these calculations can elucidate the distribution of electrons and identify regions of the molecule that are susceptible to chemical reactions.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the lone pairs of electrons on the sulfur and nitrogen atoms are expected to contribute significantly to the HOMO, marking these as potential sites for electrophilic attack. The LUMO would likely be distributed across the molecule, with significant contributions from antibonding orbitals associated with the C-S and C-N bonds.

Table 1: Illustrative Frontier Molecular Orbital Properties Note: The following values are conceptual and serve to illustrate the type of data obtained from FMO analysis. Actual values would require specific DFT calculations.

| Parameter | Description | Predicted Location/Implication for the Compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ionization potential. | Localized primarily on the sulfur and nitrogen atoms, indicating these sites are the most nucleophilic. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. | Distributed across antibonding orbitals, indicating potential sites for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO; indicates chemical reactivity and kinetic stability. | A specific energy value would predict the molecule's relative stability; a smaller gap suggests higher reactivity. |

Computational chemistry can be used to model the entire energy profile of a chemical reaction. By calculating the Gibbs free energy of reactants, products, intermediates, and transition states, researchers can map out the most energetically favorable reaction pathway. Transition state analysis identifies the highest-energy structure along this path, the "point of no return" for a reaction, providing crucial details about the reaction mechanism. For this compound, this analysis could be used to predict its metabolic fate, degradation pathways, or the outcomes of synthetic modifications by determining the activation energies required for various transformations.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. By simulating the movements of atoms and their interactions, MD can explore the molecule's conformational landscape and its interactions with solvent molecules.

The five-membered thiolane ring of this compound is not planar and can adopt several "puckered" conformations. MD simulations can reveal the most stable conformers in a solution, the energy barriers between them, and how intramolecular hydrogen bonds between the amino and hydroxyl groups influence this flexibility. Furthermore, these simulations are critical for understanding solvation, as they can model the explicit interactions between the charged amine hydrochloride and polar solvent molecules like water, revealing the structure and stability of the solvation shell.

Molecular Docking and Binding Site Prediction with Putative Targets

Molecular docking is a computational technique that predicts how a small molecule (ligand) binds to a macromolecular target, typically a protein. This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

If a protein target is hypothesized for this compound, docking studies can generate a detailed profile of its interactions within the binding site. The molecule's functional groups—the hydroxyl group, the protonated amine, and the thioether sulfur—dictate the types of interactions it can form. The protonated amine can form strong hydrogen bonds and salt bridges with negatively charged amino acid residues, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.

Table 2: Potential Ligand-Protein Interactions for this compound

| Interaction Type | Functional Group Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Hydroxyl (-OH), Protonated Amine (-NH3+) | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Threonine (Thr) |

| Hydrogen Bond Acceptor | Hydroxyl (-OH) | Asparagine (Asn), Glutamine (Gln), Histidine (His) |

| Electrostatic (Salt Bridge) | Protonated Amine (-NH3+) | Aspartate (Asp), Glutamate (Glu) |

| Hydrophobic Interaction | Thiolane Ring (C-H bonds) | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile) |

Docking algorithms generate multiple possible binding orientations, or "poses," of the ligand within the protein's active site. These poses are then evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the most favorable score represents the most likely binding mode. This predicted binding affinity provides a quantitative estimate of how strongly the ligand may bind to its target, which is crucial for ranking and prioritizing compounds for experimental validation. For this compound, these predictions could offer valuable hypotheses about its biological targets and mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used to establish a connection between the chemical structure of a compound and its biological activity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activities. The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules is dependent on the changes in their molecular properties. sysrevpharm.org The development of a QSAR model involves calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. nih.gov

For a compound like this compound, a hypothetical QSAR study would involve synthesizing a series of analogs with modifications to the thiolane ring, the amino group, or the hydroxyl group. The biological activity of these compounds would be experimentally determined, and then a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to build a model correlating the structural descriptors with the observed activity. nih.gov

Table 1: Illustrative Molecular Descriptors for a QSAR Study

| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment | Can affect how the molecule interacts with polar residues in a biological target. |

| Steric | Molecular Volume | The size and shape of the molecule can determine how well it fits into a binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences the molecule's ability to cross cell membranes and interact with hydrophobic pockets in a receptor. |

| Topological | Wiener Index | Describes the branching and connectivity of the molecular structure. |

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govfrontiersin.org

Pharmacophore Modeling

Pharmacophore modeling focuses on the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. mdpi.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the biological target's active site (structure-based). nih.govdovepress.com

For this compound, a pharmacophore model could be developed to identify the key interactions responsible for its biological effect. The amino group could act as a hydrogen bond donor or be protonated and act as a positive ion, while the hydroxyl group could function as both a hydrogen bond donor and acceptor. The sulfur atom in the thiolane ring could contribute to hydrophobic interactions.

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Chemical Moiety | Potential Interaction |

| Hydrogen Bond Donor | Amino group (-NH2), Hydroxyl group (-OH) | Interaction with electron-rich atoms (e.g., oxygen, nitrogen) in the target. |

| Hydrogen Bond Acceptor | Hydroxyl group (-OH), Sulfur atom (-S-) | Interaction with hydrogen atoms bonded to electronegative atoms in the target. |

| Positive Inotropic Feature | Protonated Amino group (-NH3+) | Electrostatic interaction with negatively charged residues in the target. |

| Hydrophobic Feature | Thiolane ring | Van der Waals interactions with nonpolar regions of the target. |

Once a pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds to identify new molecules that possess the required features and are therefore likely to be active. nih.gov

Advanced Predictive Models for Molecular Properties and Interactions

Beyond QSAR and pharmacophore modeling, a range of advanced computational models can be employed to predict the molecular properties and interactions of this compound. These predictions are vital for assessing the "drug-likeness" of a compound. nih.gov

Prediction of Physicochemical Properties

Computational tools can accurately predict fundamental physicochemical properties that are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. computabio.com These properties include:

Solubility: The ability of a compound to dissolve in a solvent, which is critical for its absorption and formulation. nih.gov

Lipophilicity (LogP/LogD): The partitioning of a compound between a lipid and an aqueous phase, which influences its ability to cross biological membranes. computabio.com

pKa: The ionization constant of a molecule, which affects its charge state at different physiological pH values and thereby influences its solubility and binding to the target.

Table 3: Predicted Molecular Properties and Their Significance

| Property | Predicted Value (Hypothetical) | Significance in Drug Discovery |

| Aqueous Solubility | Moderate | A balance is needed; too low can lead to poor absorption, while too high can hinder membrane permeability. |

| LogP | Low to Moderate | Indicates a degree of hydrophilicity, which is often desirable for good pharmacokinetic properties. |

| pKa (of the amino group) | ~9-10 | Suggests that the amino group will be protonated at physiological pH, influencing its interactions and solubility. |

Predictive Models for Molecular Interactions

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. It can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For this compound, docking could be used to visualize how it fits into the active site of a putative enzyme or receptor.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target over time. This can help to assess the stability of the binding mode predicted by docking and to understand the conformational changes that may occur upon binding.

These advanced predictive models, in conjunction with QSAR and pharmacophore modeling, provide a powerful in silico toolkit for the rational design and optimization of new therapeutic agents based on the scaffold of this compound.

Advanced Analytical Methodologies for Characterization and Quantification of Rac 3r,4s 4 Aminothiolan 3 Ol Hydrochloride, Cis in Research Contexts

Chromatographic Techniques for Purity and Stereoisomer Determination

Chromatography remains a cornerstone for the separation and analysis of complex chemical mixtures. For a chiral compound like rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride, cis, various chromatographic methods are indispensable for assessing its purity and resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity determination of non-volatile compounds. The development of a robust HPLC method for this compound would typically involve the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation of the main compound from any potential impurities.

Given the polar nature of the analyte, a reversed-phase HPLC method is often a suitable starting point. The selection of the column, such as a C18 or a more polar embedded-group column, is critical. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, would be optimized to achieve adequate retention and peak shape. The pH of the aqueous buffer can significantly influence the ionization state of the amino and hydroxyl groups, thereby affecting retention.

For detection, a UV detector may be employed if the molecule possesses a suitable chromophore. However, for compounds lacking a strong UV chromophore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are more appropriate. Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) for highly sensitive and specific detection and identification of impurities.

A typical HPLC method development workflow would involve:

Column Screening: Evaluating different stationary phases to find the one providing the best selectivity.

Mobile Phase Optimization: Adjusting the organic modifier concentration, buffer pH, and ionic strength to fine-tune the separation.

Method Validation: Assessing parameters such as linearity, accuracy, precision, and robustness to ensure the method is fit for its intended purpose.

Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination

As a racemic cis-diastereomer, rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride consists of an equal mixture of the (3R,4S) and (3S,4R) enantiomers. Chiral chromatography is essential to separate and quantify these enantiomers, as well as to distinguish them from the trans-diastereomers.

There are two main approaches for chiral separation by HPLC:

Indirect Method: This involves derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase.

Direct Method: This is the more common approach and utilizes a chiral stationary phase (CSP). nih.gov CSPs are designed to have stereospecific interactions with the enantiomers, leading to different retention times. nih.gov

For amino alcohol compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.govresearchgate.net Another class of CSPs that can be employed are macrocyclic glycopeptide-based columns, like those using teicoplanin, which are particularly successful for resolving the enantiomers of underivatized amino acids and related polar compounds. sigmaaldrich.com The mobile phase in chiral chromatography is typically a mixture of a non-polar organic solvent (like hexane (B92381) or heptane) and a polar modifier (like ethanol (B145695) or isopropanol) in normal-phase mode, or an aqueous-organic mixture in reversed-phase or polar organic mode.

The determination of enantiomeric excess (e.e.) and diastereomeric excess (d.e.) is crucial for understanding the stereochemical purity of the compound.

Table 1: Comparison of Chiral Stationary Phases for Amino Alcohol Separation

| Chiral Stationary Phase Type | Principle of Separation | Typical Mobile Phases | Advantages |

| Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole, and steric interactions. scas.co.jp | Normal Phase: Hexane/EthanolReversed Phase: Acetonitrile/Water | Broad applicability for a wide range of chiral compounds. nih.gov |

| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® T) | Multiple chiral recognition mechanisms including ionic interactions, hydrogen bonding, and inclusion complexation. sigmaaldrich.com | Polar Organic, Reversed Phase | Excellent for separating enantiomers of polar and ionic compounds like underivatized amino acids. sigmaaldrich.com |

| Pirkle-type | π-π interactions, hydrogen bonding, and dipole-dipole interactions between the CSP and the analyte. nih.gov | Normal Phase: Hexane/Isopropanol | Effective for analytes with aromatic rings and polar functional groups. |

This table is generated based on general principles of chiral chromatography and may not reflect specific studies on the title compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the low volatility of rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride, direct analysis by GC is challenging as it can lead to decomposition in the injector port. thermofisher.com Therefore, derivatization is necessary to convert the polar amino and hydroxyl groups into less polar, more volatile functional groups. sigmaaldrich.com

Common derivatization strategies for amino alcohols include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the active hydrogens on the amino and hydroxyl groups to form trimethylsilyl (B98337) (TMS) derivatives. thermofisher.comsigmaaldrich.com

Acylation: This involves reacting the analyte with an acylating agent, such as a perfluoroacyl anhydride (B1165640) (e.g., trifluoroacetic anhydride), to form stable and volatile derivatives.

Once derivatized, the compound can be analyzed on a suitable GC column, typically a non-polar or medium-polarity capillary column. Detection is often performed using a Flame Ionization Detector (FID) or, for greater sensitivity and structural information, a Mass Spectrometer (GC-MS). nih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Amino Alcohols

| Derivatization Reagent | Abbreviation | Derivative Formed | Key Features |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Common silylating agent, but derivatives can be moisture-sensitive. sigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Forms volatile by-products, aiding in chromatographic analysis. thermofisher.com |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms more stable derivatives that are less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com |

This table provides examples of derivatization agents and is for illustrative purposes.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide invaluable information about the molecular structure and composition of a compound. For this compound, NMR and MS are fundamental for its structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for the complete structural assignment of this compound.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) of the protons attached to the thiolane ring and the coupling constants (J) between them would be crucial for establishing the cis relative stereochemistry.

¹³C NMR: This provides information on the carbon framework of the molecule. The number of signals indicates the number of magnetically non-equivalent carbons.

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons over two or three bonds (HMBC). These correlations are instrumental in piecing together the molecular structure.

The cis configuration of the amino and hydroxyl groups on the thiolane ring can be confirmed by analyzing the coupling constants between the protons on the carbons bearing these groups (C3 and C4) and by using Nuclear Overhauser Effect (NOE) experiments, which can show through-space proximity between protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride, a soft ionization technique such as Electrospray Ionization (ESI) would be suitable to generate the protonated molecular ion [M+H]⁺, allowing for the accurate determination of the molecular weight of the free base.

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation of the parent ion. By colliding the isolated [M+H]⁺ ion with an inert gas, characteristic fragment ions are produced. The analysis of these fragments can provide valuable information about the connectivity of the atoms within the molecule, corroborating the structure determined by NMR. For instance, the loss of water (H₂O) or ammonia (B1221849) (NH₃) from the parent ion would be expected fragmentation pathways for an amino alcohol.

The combination of chromatographic separation with mass spectrometric detection (LC-MS or GC-MS) provides a highly specific and sensitive analytical tool for both qualitative and quantitative analysis.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. For a molecule like rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride, these techniques are invaluable for confirming its structural integrity by identifying its key functional groups.

Due to the presence of amino, hydroxyl, and thiol-ether groups, the IR and Raman spectra would be expected to exhibit characteristic peaks. The presence of the hydrochloride salt would also influence the spectral features, particularly of the amine group.

In the IR spectrum, a broad absorption band would be anticipated in the region of 3200-3500 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group and the N-H stretching of the aminium group (R-NH₃⁺). The C-H stretching vibrations of the thiolane ring would likely appear in the 2850-3000 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol is expected to be observed around 1050-1100 cm⁻¹. The C-S stretching vibration of the thiolane ring can be weak in the IR spectrum but may appear in the 600-800 cm⁻¹ region.

Raman spectroscopy would provide complementary information. While O-H and N-H stretches are typically weak in Raman, the C-H and C-S stretching vibrations would be expected to show strong signals. The symmetric C-S-C stretching of the thiolane ring, in particular, often gives rise to a distinct Raman peak. nih.gov Raman spectroscopy is generally less sensitive to water, which can be an advantage when analyzing aqueous solutions or hydrated samples.

The table below summarizes the expected vibrational modes for this compound.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3500 (Broad) | Weak |

| N-H (Aminium) | Stretching | 3200-3500 (Broad) | Weak |

| C-H (Aliphatic) | Stretching | 2850-3000 | 2850-3000 |

| C-O (Alcohol) | Stretching | 1050-1100 | Moderate |

| C-S (Thiolane) | Stretching | 600-800 (Weak) | Strong |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiroptical Properties

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information about the stereochemistry of chiral molecules. yale.edu CD measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. researchgate.net For a racemic mixture like this compound, which contains equal amounts of the (3R,4S) and (3S,4R) enantiomers, the bulk sample would be optically inactive, showing no CD or ORD signal.

However, these techniques are crucial for the analysis of the individual enantiomers if they were to be separated from the racemic mixture. The CD and ORD spectra of the (3R,4S) enantiomer would be equal in magnitude but opposite in sign to the spectra of the (3S,4R) enantiomer. This is a direct consequence of their non-superimposable mirror-image relationship.

The chromophores within the molecule will determine the regions of the electromagnetic spectrum where CD signals are observed. In this compound, the primary chromophores are the C-S-C group of the thiolane ring and the C-O and C-N bonds. The electronic transitions associated with these groups would give rise to CD signals, likely in the far-UV region (below 250 nm). The sign and magnitude of the Cotton effects in the CD and ORD spectra are highly sensitive to the spatial arrangement of the atoms, making these techniques powerful tools for assigning the absolute configuration of each enantiomer, often in conjunction with computational predictions. nih.govyale.edu

The expected chiroptical properties are summarized in the table below.

| Property | This compound | (3R,4S)-4-aminothiolan-3-ol hydrochloride | (3S,4R)-4-aminothiolan-3-ol hydrochloride |

| Optical Activity | Inactive | Active | Active |

| CD Spectrum | No signal | Non-zero Cotton effects | Equal and opposite Cotton effects to (3R,4S) |

| ORD Spectrum | No signal | Non-zero rotation | Equal and opposite rotation to (3R,4S) |

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic techniques are essential for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state. For a compound like this compound, these methods can confirm the relative stereochemistry of the amino and hydroxyl groups and provide detailed information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. researchgate.net This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be calculated, leading to a precise model of the molecular structure.

For this compound, a successful single-crystal X-ray analysis would definitively confirm the cis relative stereochemistry of the amino and hydroxyl groups on the thiolane ring. It would also reveal the conformation of the five-membered ring, which is typically puckered in an envelope or twist conformation. Furthermore, the analysis would show the intricate network of hydrogen bonds involving the aminium group, the hydroxyl group, the chloride anion, and potentially water molecules if it crystallizes as a hydrate. As a racemic compound, it would crystallize in a centrosymmetric space group, with both the (3R,4S) and (3S,4R) enantiomers present in the unit cell.

The table below illustrates the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (molecules per unit cell) | e.g., 4, 8 |

| Bond Lengths | e.g., C-S, C-N, C-O, C-C |

| Bond Angles | e.g., C-S-C, C-C-N, C-C-O |

| Torsion Angles | Confirming cis stereochemistry and ring conformation |

| Hydrogen Bonding | Details of intermolecular interactions |

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. wikipedia.org Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a unique fingerprint of the crystalline phase or phases present in the sample. libretexts.org

For this compound, PXRD would be used to assess the crystallinity and phase purity of a synthesized batch. The positions and relative intensities of the peaks in the PXRD pattern are characteristic of the specific crystal lattice of the compound. This pattern can be used for quality control to ensure batch-to-batch consistency and to identify the presence of any crystalline impurities or different polymorphic forms. mdpi.com While PXRD does not typically provide the detailed structural information of single-crystal XRD, it is a rapid and non-destructive method for routine characterization of the solid form. nih.gov

A representative PXRD pattern would show diffraction peaks at specific 2θ angles, as illustrated in the table below.

| 2θ Angle (°) | Relative Intensity (%) |

| e.g., 10.5 | 85 |

| e.g., 15.2 | 100 |

| e.g., 18.8 | 60 |

| e.g., 21.1 | 75 |

| e.g., 25.9 | 40 |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques involve the coupling of a separation technique with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures. saspublishers.com For the analysis of this compound, particularly in research contexts such as reaction monitoring or purity assessment, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be highly valuable. ijnrd.org

LC-MS is particularly well-suited for the analysis of polar, non-volatile compounds like rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride. The liquid chromatography step separates the compound of interest from impurities and starting materials based on their differential partitioning between a stationary and a mobile phase. The mass spectrometer then provides mass information, which allows for the confirmation of the molecular weight of the compound and the identification of unknown components in the mixture. nih.gov

GC-MS could also be employed, although it would likely require derivatization of the polar amino and hydroxyl groups to increase the volatility of the analyte. actascientific.com This technique offers high separation efficiency and is very sensitive.

The use of a chiral stationary phase in either LC or GC could potentially be used to separate the (3R,4S) and (3S,4R) enantiomers, allowing for the determination of the enantiomeric purity of a sample if a stereoselective synthesis was attempted.

The table below summarizes the application of hyphenated techniques for the analysis of this compound.

| Technique | Separation Principle | Detection Principle | Application |

| LC-MS | Differential partitioning between liquid and solid phases | Mass-to-charge ratio | Purity assessment, quantification in complex matrices, reaction monitoring |

| GC-MS | Differential partitioning between gas and solid/liquid phases | Mass-to-charge ratio | Analysis of volatile derivatives, impurity profiling |

| Chiral LC-MS | Enantioselective interaction with a chiral stationary phase | Mass-to-charge ratio | Enantiomeric purity determination |

Investigational Applications and Potential As Research Probes for Rac 3r,4s 4 Aminothiolan 3 Ol Hydrochloride, Cis Non Therapeutic

Use as a Chiral Building Block in the Synthesis of Complex Organic Molecules

Chiral building blocks are fundamental in the asymmetric synthesis of complex organic molecules, particularly in the development of new pharmacological agents and other specialized chemicals. The enantiomeric purity and defined stereochemistry of these building blocks are crucial for the desired biological activity and selectivity of the final products. combichemistry.comnih.govresearchgate.net The racemic form of aminothiolane and its sulfone derivatives have been utilized as foundational structures for a variety of compounds with pharmacological potential, including antitumor and antiradiation agents. combichemistry.com

The "cis" stereochemical arrangement of the amino and hydroxyl groups on the thiolane ring of rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride offers a rigid and well-defined scaffold for the synthesis of more complex structures. This specific spatial orientation can be exploited to control the stereochemistry of subsequent reactions, making it a valuable synthon in asymmetric synthesis. nih.govresearchgate.net The presence of both a nucleophilic amino group and a hydroxyl group allows for a range of chemical transformations, enabling the construction of diverse molecular architectures.

Table 1: Potential Synthetic Transformations Utilizing rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride, cis

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| N-Acylation | Acyl chlorides, Carboxylic acids | Chiral amides, Peptidomimetics |

| O-Alkylation | Alkyl halides | Chiral ethers |

| Ring-opening of epoxides | Epoxides | Chiral amino alcohols |

| Schiff base formation | Aldehydes, Ketones | Chiral imines |

| Metal-catalyzed cross-coupling | Aryl halides, Palladium catalyst | Arylated aminothiolan derivatives |

Development of Fluorescent or Isotopic Probes for Biochemical Research

Fluorescent and isotopic probes are indispensable tools in biochemical research for visualizing and quantifying biological processes. researchgate.netwikipedia.orgmusechem.com The amino and thiol functionalities are particularly useful for the attachment of fluorophores or isotopic labels.

The amino group of rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride can be readily derivatized with fluorescent dyes, such as coumarins or fluoresceins, to create probes for imaging and tracking cellular components or processes. researchgate.net Similarly, the thiol group, after deprotection, is highly nucleophilic and can react with specific labeling reagents.

Isotopic labeling, using stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), allows for the tracing of metabolic pathways and the study of enzyme mechanisms. wikipedia.orgmusechem.comtaylorandfrancis.com This compound can be synthesized with isotopic labels incorporated into its structure, which can then be used to track its fate in biological systems using techniques like mass spectrometry and NMR spectroscopy. nih.govnih.gov

Table 2: Examples of Probes Potentially Derived from this compound

| Probe Type | Label/Tag | Potential Application |

| Fluorescent Probe | 7-Hydroxycoumarin | Protein labeling, pH sensing |

| Isotopic Tracer | ¹³C, ¹⁵N | Metabolic flux analysis |

| Affinity Probe | Biotin | Protein-ligand interaction studies |

Application in Materials Science Research

In materials science, the properties of polymers, optoelectronic materials, and catalysts are often tailored by incorporating specific molecular building blocks. nih.govresearchgate.net The functional groups and stereochemistry of this compound, offer potential for its use in this field.

Polymer Chemistry: The amino and hydroxyl groups can serve as monomers or cross-linking agents in the synthesis of novel polymers. nih.govmdpi.comrsc.org The incorporation of the thiolane ring could impart unique thermal and mechanical properties to the resulting polymer. Thiol-ene photopolymerization is a method where such monomers could be utilized. nih.gov

Optoelectronics: Organic molecules with specific electronic properties are used in devices like organic light-emitting diodes (OLEDs). While direct applications of this specific compound are not documented, the modification of its structure with chromophoric units could lead to materials with interesting optoelectronic properties. nih.govnih.gov

Catalysis Ligands: The amino, hydroxyl, and sulfur atoms can act as coordination sites for metal ions. nih.govderpharmachemica.comnih.govresearchgate.netmdpi.com This makes aminothiolan derivatives potential chiral ligands for asymmetric catalysis, influencing the stereochemical outcome of chemical reactions. The development of such ligands is an active area of research. nih.govresearchgate.net

Table 3: Potential Materials Science Applications

| Application Area | Role of the Compound | Potential Benefit |

| Polymer Science | Monomer, Cross-linker | Enhanced thermal stability, Chirality |

| Optoelectronics | Scaffold for chromophores | Tunable electronic properties |

| Asymmetric Catalysis | Chiral Ligand | High enantioselectivity in reactions |

Exploration as Chemical Tools for Fundamental Biological Pathway Elucidation

Chemical probes are small molecules designed to interact with specific biological targets, thereby helping to elucidate their function in biological pathways. nih.govljmu.ac.uk The development of such tools is crucial for understanding complex biological processes at the molecular level.

Derivatives of this compound, could be designed as chemical probes. For instance, by attaching a reactive group, it could be used to selectively label and identify specific proteins or enzymes. ljmu.ac.uk The inherent chirality of the molecule could be important for specific interactions with biological macromolecules, which are also chiral. The synthesis of derivatives with photo-activatable groups could allow for spatiotemporal control of their interactions within a cell.

Role in the Design of Novel Bio-conjugates and Biopolymers

Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule. This technique is widely used in drug delivery, diagnostics, and fundamental biological studies. The amino and thiol groups of the title compound are ideal handles for bioconjugation reactions. nih.govmdpi.com

The amino group can be used to attach the molecule to proteins or peptides through amide bond formation. The thiol group, known for its specific reactivity, can be used for site-selective modification of biomolecules. mdpi.com

Furthermore, this compound could serve as a monomeric unit in the synthesis of novel biopolymers. mdpi.comnih.gov Amino acids are common building blocks for biopolymers, and the incorporation of an aminothiolan derivative could introduce unique structural and functional properties into the resulting polymer, such as altered folding patterns or new binding capabilities. nih.gov

Future Directions and Emerging Research Avenues for Chiral Aminothiolane Compounds

Integration of Artificial Intelligence and Machine Learning in Design and Synthesis

Machine learning algorithms, particularly deep neural networks and random forests, are being developed to predict the enantioselectivity of asymmetric catalytic reactions with high accuracy. pnas.orgchemistryworld.comrsc.org For the synthesis of chiral aminothiolanes, these models can be trained on existing datasets of reactions involving similar chiral ligands and substrates. By analyzing molecular descriptors, which are quantum chemically derived parameters of catalysts and substrates, ML models can identify the subtle electronic and steric features that govern stereochemical outcomes. pnas.orgazorobotics.com This predictive power allows researchers to perform in silico screening of numerous potential catalysts and reaction conditions, prioritizing those most likely to yield the desired aminothiolane enantiomer with high efficiency, thereby reducing resource- and time-intensive laboratory experimentation. pnas.orgacs.org